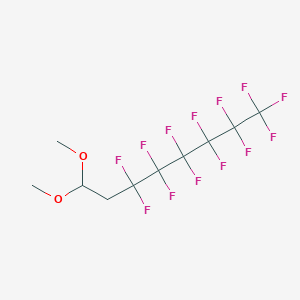

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane typically involves the fluorination of octane derivatives. One common method includes the reaction of octane with fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is often catalyzed by metal catalysts to enhance the efficiency and selectivity of the fluorination process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .

Analyse Chemischer Reaktionen

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using reagents such as alkyl halides or organometallic compounds.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form partially fluorinated derivatives.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form fluorinated alcohols or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes and the modification of molecular structures through fluorination .

Vergleich Mit ähnlichen Verbindungen

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is unique due to its high fluorine content and the presence of methoxy groups. Similar compounds include:

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Lacks the methoxy groups and has different reactivity and applications.

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of methoxy groups, leading to different chemical properties and uses.

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride: Contains a sulfonyl fluoride group, which imparts different reactivity and applications.

These comparisons highlight the unique properties and applications of this compound.

Biologische Aktivität

Molecular Structure

- IUPAC Name : 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane

- Molecular Formula : C8H4F13O2

- Molecular Weight : 474.00 g/mol

- CAS Number : 2043-57-4

Physical Properties

- Appearance : Colorless liquid

- Melting Point : Approximately 20 °C

- Boiling Point : 180 °C

TDFMO exhibits biological activity primarily through its interactions with cell membranes and proteins. The high fluorine content enhances its lipophilicity and stability in biological systems. This compound can disrupt lipid bilayers and alter membrane fluidity, which may affect cellular signaling pathways.

Toxicological Profile

TDFMO has been identified as a skin and eye irritant. Its toxicity profile indicates that exposure can lead to significant biological effects. Studies have shown that compounds with similar structures can induce cytotoxicity in various cell lines due to membrane disruption .

Cytotoxicity Studies

A study investigating the cytotoxic effects of TDFMO on human cell lines indicated that the compound exhibits a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 50 µM for certain cancer cell lines. This suggests potential applications in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Environmental Impact Assessment

Research has shown that TDFMO is persistent in the environment due to its fluorinated structure. A study conducted on aquatic organisms revealed that TDFMO can bioaccumulate in fish tissues at concentrations significantly higher than those found in the surrounding water . This raises concerns regarding its environmental impact and necessitates further investigation into its ecological effects.

Pharmacological Applications

Preliminary pharmacological studies suggest that TDFMO may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophage cell lines treated with TDFMO. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications .

Data Table: Summary of Biological Activity Studies

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8,8-dimethoxyoctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F13O2/c1-24-4(25-2)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPGRUVLTPMKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F13O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379852 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142502-76-9 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.